Cas no 941951-39-9 (N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide)

N-Benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a specialized sulfonamide derivative characterized by its unique structural features, including a benzyl group, methoxy substituent, and dual sulfonamide functionalities. This compound exhibits potential utility in medicinal chemistry and organic synthesis due to its ability to act as a versatile intermediate or a pharmacophore in drug discovery. The presence of both electron-donating (methoxy) and electron-withdrawing (sulfonamide) groups enhances its reactivity and binding affinity, making it suitable for applications in enzyme inhibition or receptor modulation. Its well-defined molecular structure allows for precise modifications, facilitating targeted research in bioactive molecule development. The compound's stability and synthetic accessibility further support its use in advanced chemical studies.
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide structure
941951-39-9 structure
商品名:N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
CAS番号:941951-39-9
MF:C21H22N2O5S2
メガワット:446.539783000946
CID:5880563
PubChem ID:18593139

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • F3247-0107
    • 3-[benzenesulfonyl(methyl)amino]-N-benzyl-4-methoxybenzenesulfonamide
    • VU0493140-1
    • AKOS024481153
    • N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
    • 941951-39-9
    • N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide
    • インチ: 1S/C21H22N2O5S2/c1-23(30(26,27)18-11-7-4-8-12-18)20-15-19(13-14-21(20)28-2)29(24,25)22-16-17-9-5-3-6-10-17/h3-15,22H,16H2,1-2H3
    • InChIKey: FNQZIKUMTOJDMJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(N(C)C1C(=CC=C(C=1)S(NCC1C=CC=CC=1)(=O)=O)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 446.09701415g/mol
  • どういたいしつりょう: 446.09701415g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 732
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 110Ų

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3247-0107-20μmol
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3247-0107-2mg
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3247-0107-10μmol
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3247-0107-5mg
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3247-0107-25mg
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3247-0107-10mg
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3247-0107-20mg
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3247-0107-4mg
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3247-0107-2μmol
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3247-0107-3mg
N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
941951-39-9 90%+
3mg
$63.0 2023-04-26

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide 関連文献

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamideに関する追加情報

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide: An Overview of a Promising Compound in Medicinal Chemistry

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS No. 941951-39-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

The structure of N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is characterized by a benzene ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 3-position. The sulfonamide group is further substituted with a methylbenzene moiety, and the benzyl group is attached to the nitrogen atom of the sulfonamide. This intricate structure imparts specific chemical and biological properties that make it an interesting candidate for drug development.

Recent studies have highlighted the potential of N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide in various therapeutic areas. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area where N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has shown potential is in cancer therapy. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.

In addition to its anti-inflammatory and anti-cancer properties, N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has also been investigated for its anti-microbial activity. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. The compound's ability to disrupt bacterial cell membranes and inhibit bacterial growth has been attributed to its unique structural features.

The pharmacokinetic properties of N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. However, further research is needed to optimize its pharmacokinetic properties and ensure its safety and efficacy in clinical settings.

Toxicity studies have shown that N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 500 mg/kg, suggesting that it has a wide therapeutic window. However, more comprehensive toxicity studies are required to fully evaluate its safety profile before it can be advanced to clinical trials.

The synthesis of N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide involves several steps, including the preparation of the key intermediates such as 4-methoxyaniline and N-methylbenzenesulfonyl chloride. The final step involves coupling these intermediates using standard synthetic methods such as nucleophilic substitution reactions. The overall yield of the synthesis is moderate, but ongoing efforts are focused on optimizing the synthetic route to improve yield and reduce costs.

In conclusion, N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS No. 941951-39-9) is a promising compound with diverse biological activities that make it an attractive candidate for drug development. Its anti-inflammatory, anti-cancer, and anti-microbial properties, combined with favorable pharmacokinetic and toxicity profiles, position it as a valuable addition to the arsenal of therapeutic agents in medicinal chemistry. Further research is warranted to fully explore its potential applications and optimize its use in clinical settings.

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